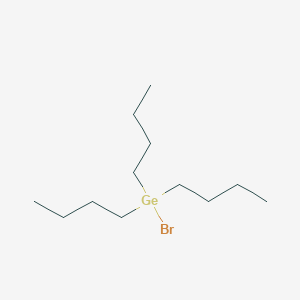![molecular formula C20H15NO B1600317 Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- CAS No. 142116-85-6](/img/structure/B1600317.png)
Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-
説明
“Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-” is a chemical compound . It is also known as "1-[4-(9H-Carbazol-9-yl)phenyl]ethanone" .
Synthesis Analysis
The synthesis of “1-[4-(9H-carbazol-9-yl)phenyl]ethanone” can be achieved from “2,2’-DIBROMOBIPHENYL” and "4-Aminoacetophenone" .Molecular Structure Analysis
The molecular formula of “1-[4-(9H-carbazol-9-yl)phenyl]ethanone” is C20H15NO . Its molecular weight is 285.34 .Chemical Reactions Analysis
The compound “1-[4-(9H-carbazol-9-yl)phenyl]ethanone” is involved in various chemical reactions. For instance, it has been used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a boiling point of 417.3±37.0 °C and a density of 1.15±0.1 g/cm3 . It also has a molar refractivity of 89.1±0.5 cm3 .科学的研究の応用
Application in Organic Light Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science, specifically in the development of Organic Light Emitting Diodes (OLEDs) .
- Summary of the Application : “Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-” is used as a hole-transporting material (HTM) in OLEDs . OLEDs have been increasingly studied due to their emerging applicability .
- Methods of Application or Experimental Procedures : A series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives have been readily synthesized by Suzuki coupling reactions . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .
- Results or Outcomes : The introduction of these HTMs into the standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .
Application in Biosensors, Photovoltaics, and Supercapacitors
- Specific Scientific Field : Material Science, specifically in the development of biosensors, photovoltaics, and supercapacitors .
- Summary of the Application : Conjugated monomers of carbazole derivatives, such as “Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-”, attract interest due to their suitability in a broad range of applications . These applications include biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific application (biosensors, photovoltaics, supercapacitors, etc.) . However, these typically involve the synthesis of conjugated monomers of carbazole derivatives, followed by their incorporation into the desired device or system .
- Results or Outcomes : The results or outcomes can also vary greatly depending on the specific application . However, in general, the use of carbazole derivatives such as “Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-” can enhance the performance of these devices or systems .
Application in Electropolymerization
- Specific Scientific Field : Material Science, specifically in the field of electropolymerization .
- Summary of the Application : Conjugated monomers of carbazole derivatives, such as “Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-”, are used in electropolymerization processes . Electropolymerization is a type of polymerization that involves the oxidation or reduction of monomers in an electrochemical cell .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific application . However, these typically involve the synthesis of conjugated monomers of carbazole derivatives, followed by their incorporation into an electrochemical cell where an electric current is applied to induce polymerization .
- Results or Outcomes : The use of carbazole derivatives such as “Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-” in electropolymerization processes can result in the formation of polymers with unique properties, such as enhanced conductivity or stability .
特性
IUPAC Name |
1-(4-carbazol-9-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-14(22)15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKJEYKOKZQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433218 | |
| Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(9H-carbazol-9-yl)phenyl)ethanone | |
CAS RN |
142116-85-6 | |
| Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)










